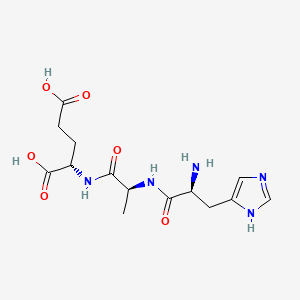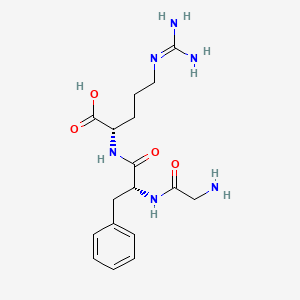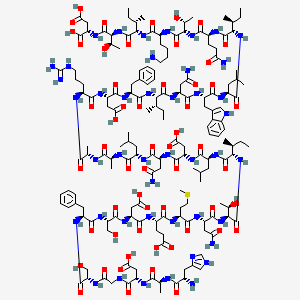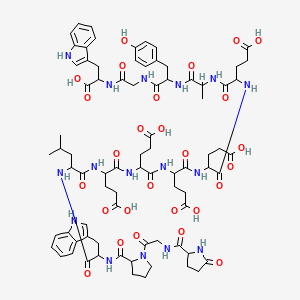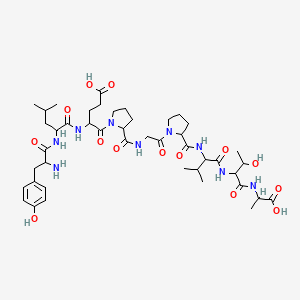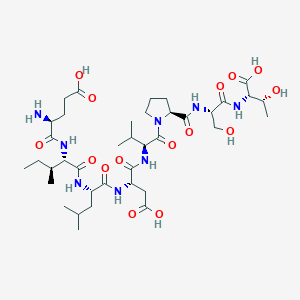
1366000-58-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 1366000-58-9 is known as Carperitide acetate, also referred to as Atrial Natriuretic Peptide (ANP) (1-28), human, porcine acetate . It is a 28-amino acid hormone that is normally produced and secreted by the human heart in response to cardiac injury and mechanical stretch . Carperitide acetate inhibits endothelin-1 secretion in a dose-dependent way .
Molecular Structure Analysis
The molecular formula of Carperitide acetate is C₁₂₉H₂₀₇N₄₅O₄₁S₃ . The molecular weight is 3140.5 .Physical And Chemical Properties Analysis
Carperitide acetate has a molecular weight of 3140.5 . It is soluble in water . The compound should be stored at -20°C in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Scientific Software Frameworks and Grid Computing :
- Scientific research applications are challenging to develop due to the complexity of scientific software, often written by scientists in languages like C and Fortran. Modern frameworks are emerging to grid-enable these applications and develop new ones, enhancing programming productivity (Appelbe, Moresi, Quenette, & Simter, 2007).
Electrochemical Behavior of Thin Film Analogs :
- This research, funded by the United States Air Force Office of Scientific Research, explores the electrochemical behavior of materials, indicating the relevance of such studies in scientific research (Ramgopal, Schmutz, & Frankel, 2001).
A Unit Testing Framework for Scientific Legacy Code :
- Addressing the complexities of maintaining and evolving scientific code, this paper introduces a unit testing framework to optimize software design and understand undocumented source code, demonstrating its application in legacy Earth models (Yao, Wang, Sun, & Zhong, 2017).
Recent Advances in Liquid-Phase Syntheses of Inorganic Nanoparticles :
- This research highlights the intersection of scientific discovery and technological development, with a focus on the evolution of materials like semiconductors, which are fundamental to the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Data Sharing by Scientists Practices and Perceptions
:
- Investigating data sharing practices among scientists, this study underscores the importance of data accessibility and preservation in the scientific method, emphasizing the need for efficient data management (Tenopir et al., 2011).
Supporting Data-Intensive Analysis Processes :
- This review illustrates the need for hybrid technologies to meet the essential requirements of data-intensive scientific processes, emphasizing interoperability, integration, and efficient data handling (Yao, Rabhi, & Peat, 2014).
Gaussian Process Emulation of Dynamic Computer Codes :
- Addressing the challenge of analyzing complex systems through computer codes, this paper presents a statistical model for dynamic computer codes, as demonstrated in a rainfall-runoff simulator (Conti, Gosling, Oakley, & O'Hagan, 2009).
Diversity of Individual Research Disciplines in Scientific Funding :
- Analyzing the diversity of research disciplines in scientific funding, this study provides insights into the management of scientific funding, highlighting the trend towards interdisciplinary applications (Wu, Jin, & Ding, 2015).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
1366000-58-9 |
|---|---|
Molekularformel |
C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂ |
Molekulargewicht |
3140.50 |
Sequenz |
One Letter Code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



